4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as Compound A) is a small-molecule inhibitor targeting the Hec1/Nek2 mitotic pathway, with demonstrated efficacy in suppressing tumor growth in vitro and in vivo . Its structure comprises a benzamide core substituted with a chlorine atom at the para position and a 1,3-thiazole ring bearing a 2,4-dimethylphenyl group (Figure 1). Key physicochemical properties include a calculated LogP of 5.24, indicative of high lipophilicity, and a polar surface area (PSA) of 73.72 Ų, suggesting moderate solubility .
Synthesis and Characterization:
Compound A is synthesized via condensation reactions involving 4-chlorobenzoyl chloride and 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine. Structural confirmation employs $^1$H NMR, $^13$C NMR, and mass spectrometry (HRMS-ESI+) .
Properties
IUPAC Name |
4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-3-8-15(12(2)9-11)16-10-23-18(20-16)21-17(22)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUNIJPSDPAIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring and a chlorinated benzamide moiety, which are crucial for its biological activity. Its molecular formula is , with a molecular weight of 399.9 g/mol. The presence of the thiazole ring enhances its interaction with biological targets, while the chlorinated aromatic system contributes to its chemical reactivity .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These effects are likely mediated through the compound's ability to bind to specific enzymes or receptors involved in microbial metabolism. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It targets specific pathways related to cancer cell proliferation and survival. One study highlighted its ability to disrupt the Hec1/Nek2 pathway, which is critical for spindle assembly during cell division. By inhibiting this pathway, the compound may reduce cancer cell viability and induce apoptosis .
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways.
- Disruption of Protein Interactions : By interfering with protein-protein interactions essential for cellular processes, such as those involved in cancer cell division .
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of various benzamide derivatives against Pseudomonas aeruginosa and found that this compound significantly reduced bacterial motility and toxin production .
- Anticancer Efficacy : In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing cell cycle arrest at the G2/M phase. The IC50 values indicated a potent effect at low concentrations (around 10 µM) against several cancer types .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Activity Type | IC50/Effective Concentration | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | ~10 µM (cancer cells) | Inhibits Hec1/Nek2 pathway; enzyme inhibition |
| N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide | Antimicrobial | 15 µM | Disrupts metabolic pathways |
| N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | Antifungal | 20 µM | Targets fungal cell wall synthesis |
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antitumor properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis .
Antimicrobial Properties
Another application lies in its antimicrobial effects. A series of experiments demonstrated that this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring enhance its antimicrobial efficacy .
Case Study: Anticancer Research
In a recent clinical trial involving patients with specific types of cancers, derivatives of this compound were administered. Results indicated a notable reduction in tumor size among participants, suggesting that further exploration into its use as an anticancer agent is warranted .
Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Its thiazole moiety is known to contribute to biological activity against pests. Field trials showed that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects .
Herbicide Development
Additionally, research into herbicidal properties has revealed that it can inhibit the growth of certain weeds without adversely affecting crops. This selectivity makes it a promising candidate for developing new herbicides .
Polymer Chemistry
In materials science, this compound has been explored as a potential additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Activity and Physicochemical Properties
Benzamide Modifications
- Chlorine vs. In contrast, 2-phenoxybenzamide derivatives (e.g., ) exhibit bulkier substituents that may sterically hinder target engagement despite higher reported activity in plant growth assays.
- Sulfamoyl vs. Chlorine : The sulfamoyl group in introduces hydrogen-bonding capacity, increasing PSA (93.20 Ų vs. 73.72 Ų in Compound A), which may improve solubility but reduce membrane permeability .
Thiazole Ring Modifications
- Alkyl Chains (5p): The dodecyl chain in 5p drastically increases LogP (~9.0 vs.
- Phenyl vs. Heterocyclic Additions : Coumarin-thiazole hybrids (e.g., ) introduce π-π stacking capabilities, while 3,4-dichlorophenyl groups (EMAC2061 ) enhance halogen bonding in HIV-1 RT inhibition.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via condensation reactions between substituted benzamides and thiazole precursors. For example, describes the synthesis of its hydrochloride derivative (INH1) through cyclization of intermediates under reflux conditions. Optimization involves adjusting solvents (e.g., ethanol or DMSO), catalysts (e.g., glacial acetic acid), and stoichiometric ratios to improve yield and purity . Analytical techniques like TLC and recrystallization () are critical for monitoring progress and purification.
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
- X-ray crystallography using programs like SHELXL ( ) is the gold standard. provides crystal data (orthorhombic system, space group P2₁2₁2₁) and highlights parameters such as unit cell dimensions and absorption correction methods. For labs without crystallography access, complementary techniques like NMR (1H, 13C) and mass spectrometry (e.g., FAB-MS in ) validate structural integrity .
Q. What in vitro assays are used to evaluate its biological activity, and how are solubility challenges addressed?
- The compound’s anticancer activity is assessed via cell proliferation assays (e.g., GI50 values of 10–21 μM in breast cancer cells, ). Solubility in DMSO (100 mg/mL) and formulation in carriers like PEG300 or corn oil ( ) are critical for dose consistency. Pre-solubilization in DMSO followed by dilution in culture media is recommended to avoid precipitation .
Advanced Research Questions
Q. How can conflicting data on solubility and stability across studies be reconciled?
- Discrepancies arise from solvent polarity, temperature, and storage conditions (e.g., reports solubility in DMSO at 324.25 mM, while other sources may vary). Methodological standardization, including controlled humidity (storage at +4°C, sealed) and use of co-solvents, ensures reproducibility. Stability studies via HPLC or LC-MS under varying pH/temperature conditions are advised .
Q. What experimental strategies validate the compound’s mechanism of action in disrupting the Hec1/Nek2 pathway?
- Target engagement is confirmed through:
- Immunofluorescence : Monitoring Hec1 localization at kinetochores ().
- Western blotting : Quantifying Nek2 protein levels post-treatment.
- RNA interference : Comparing effects of siRNA-mediated Hec1 knockdown with compound treatment.
- Kinase activity assays : Direct measurement of Nek2 inhibition using recombinant proteins .
Q. How can crystallographic data resolve challenges in refining the compound’s structure with twinned or low-resolution datasets?
- SHELXL’s twin refinement module ( ) handles twinning by applying BASF and HKLF5 commands. For low-resolution data (<1.5 Å), constraints on bond lengths/angles and isotropic displacement parameters improve model stability. Complementary DFT calculations (e.g., Gaussian) validate electronic properties and hydrogen-bonding networks .
Q. What pharmacokinetic parameters should be prioritized in designing in vivo efficacy studies?
- Key parameters include:
- Dose selection : uses 100 mg/kg (IP) in xenograft models.
- Bioavailability : Formulation in corn oil ( ) enhances absorption.
- Metabolic stability : LC-MS/MS quantifies parent compound and metabolites in plasma/tissues.
- Toxicity : Monitoring weight loss and organ histopathology ensures therapeutic index .
Q. How can computational methods guide the optimization of this compound’s derivatives for enhanced potency?
- Molecular docking : Screens derivatives against Hec1/Nek2 binding pockets (e.g., AutoDock Vina).
- QSAR models : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with GI50 values.
- ADMET prediction : Tools like SwissADME forecast solubility, CYP inhibition, and blood-brain barrier penetration .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C₁₈H₁₆ClN₂OS | |
| Molecular weight | 308.40 g/mol | |
| Solubility (DMSO) | 100 mg/mL (324.25 mM) | |
| Storage conditions | Sealed, dry, +4°C | |
| GI50 (MDA-MB-468 cells) | 10–21 μM |
Table 2. Recommended Analytical Techniques for Structural Validation
| Technique | Application | Example Data |
|---|---|---|
| X-ray crystallography | Absolute configuration | Space group P2₁2₁2₁ () |
| 1H/13C NMR | Functional group assignment | δ 7.8 ppm (aromatic H, ) |
| FAB-MS | Molecular ion confirmation | [M+1]+ at m/z 416.15 () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
